molecular formula C15H15ClN4O3S B2943871 4-chloro-N-(pyrazin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 890612-78-9

4-chloro-N-(pyrazin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2943871
CAS RN: 890612-78-9
M. Wt: 366.82
InChI Key: MZSXEGACFRLVDA-UHFFFAOYSA-N
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Description

4-chloro-N-(pyrazin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound that has been extensively researched due to its potential therapeutic applications. This compound belongs to the class of sulfonyl benzamides and has been found to exhibit promising biological activity.

Scientific Research Applications

Heterocyclic Synthesis and Unusual Reactions

N,N-Dialkyl-N′-chlorosulfonyl chloroformamidines were utilized in heterocyclic synthesis to produce new ring systems, including pyrazolo[1,5-b][1,2,4,6]thiatriazines. These compounds underwent reactions with acylating agents, demonstrating the potential for generating diverse chemical structures for further exploration in medicinal chemistry and material science (Norman et al., 2013).

Molecular Docking and In Vitro Screening

Newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives were created starting from specific pyridine and fused pyridine derivatives. These compounds were subjected to in silico molecular docking screenings and demonstrated moderate to good binding energies, suggesting their potential as lead compounds for further drug development. The antimicrobial and antioxidant activities of these compounds highlight their applicability in searching for new therapeutic agents (Flefel et al., 2018).

Anti-tubercular Agents

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. This research signifies the continuous effort in searching for potent anti-tubercular agents, with several compounds exhibiting significant activity. The study also emphasizes the importance of molecular docking studies to understand the interaction of these compounds with biological targets (Srinivasarao et al., 2020).

Luminescence in Biological Applications

Research on benzamides with pyridine, pyridazine, pyrazine, and pyrimidine rings led to the synthesis of difluoroboronated complexes, Py@BAs, as novel blue fluorophores. These compounds showed potential for biological and organic material applications due to their intense luminescence properties. The study highlights the significance of small molecules with high luminescence for technological and medical applications (Yamaji et al., 2017).

properties

IUPAC Name

4-chloro-N-pyrazin-2-yl-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O3S/c16-12-4-3-11(15(21)19-14-10-17-5-6-18-14)9-13(12)24(22,23)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSXEGACFRLVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(pyrazin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

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